molecular formula C24H26N2O2 B13127570 9,10-Anthracenedione, 1,5-bis(cyclopentylamino)- CAS No. 719306-64-6

9,10-Anthracenedione, 1,5-bis(cyclopentylamino)-

Cat. No.: B13127570
CAS No.: 719306-64-6
M. Wt: 374.5 g/mol
InChI Key: RAFVAHVTVSLAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-bis(cyclopentylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two cyclopentylamino groups attached to the anthracene core at the 1 and 5 positions, and two ketone groups at the 9 and 10 positions. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,5-bis(cyclopentylamino)anthracene-9,10-dione can be synthesized through a multi-step process involving the functionalization of anthracene. One common method involves the initial nitration of anthracene to introduce nitro groups, followed by reduction to form amino groups. The cyclopentyl groups are then introduced through a substitution reaction with cyclopentylamine. The final step involves the oxidation of the anthracene core to introduce the ketone groups at the 9 and 10 positions .

Industrial Production Methods:

Industrial production of 1,5-bis(cyclopentylamino)anthracene-9,10-dione typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions:

1,5-bis(cyclopentylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield anthracene derivatives with hydroxyl groups .

Scientific Research Applications

1,5-bis(cyclopentylamino)anthracene-9,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-bis(cyclopentylamino)anthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The compound’s photophysical properties allow it to absorb and emit light, making it useful in imaging and optoelectronics. In biological systems, the compound can interact with cellular components, potentially leading to the inhibition of cancer cell growth through the induction of apoptosis and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness:

1,5-bis(cyclopentylamino)anthracene-9,10-dione is unique due to the presence of cyclopentylamino groups, which can influence its reactivity and photophysical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

719306-64-6

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

1,5-bis(cyclopentylamino)anthracene-9,10-dione

InChI

InChI=1S/C24H26N2O2/c27-23-18-12-6-14-20(26-16-9-3-4-10-16)22(18)24(28)17-11-5-13-19(21(17)23)25-15-7-1-2-8-15/h5-6,11-16,25-26H,1-4,7-10H2

InChI Key

RAFVAHVTVSLAFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.